tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The formation of the dihydropyridine ring is carried out through a cyclization reaction involving appropriate starting materials under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Hydroxyphenylacetic Acid: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted modifications, making it a versatile compound for various research and industrial applications.
Biological Activity
Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol
CAS Number: 912971-25-6
The compound features a dihydropyridine ring substituted with a tert-butyl ester group, an amino group, and a nitro group on the phenyl ring. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of dihydropyridines possess broad-spectrum antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species.
Anticancer Activity
Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain structural modifications can enhance cytotoxic effects against cancer cell lines. For instance, the presence of the nitro group has been linked to increased apoptosis in tumor cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to reduced cancer cell viability.
- Receptor Modulation: It may interact with G protein-coupled receptors (GPCRs), modulating intracellular signaling cascades that affect cellular responses .
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored various dihydropyridine derivatives for their antimicrobial properties. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate |
Standard Antibiotic (e.g., Penicillin) | 16 | High |
Study 2: Anticancer Potential
In another study focusing on the anticancer effects of dihydropyridines, researchers found that the compound induced apoptosis in human breast cancer cell lines (MCF-7) through mitochondrial pathway activation. The compound increased reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential disruption and subsequent cell death .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | ROS-mediated apoptosis |
HeLa | 30 | Cell cycle arrest |
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(10-12)19(21)22/h4-6,10H,7-9,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOITYVVUJGMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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